molecular formula C11H12ClN3O B7777133 7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one

7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one

Cat. No.: B7777133
M. Wt: 237.68 g/mol
InChI Key: KWJMYQSOZZPHLB-UHFFFAOYSA-N
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Description

7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one typically involves the reaction of 7-chloroquinoline with ethylamine under specific conditions. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yield and reduce reaction time . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethylaminomethyl group enhances its solubility and bioavailability, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10/h3-5,13H,2,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJMYQSOZZPHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=O)C2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC1=NC(=O)C2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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